molecular formula C22H19N5OS B2570103 1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852375-38-3

1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No. B2570103
CAS RN: 852375-38-3
M. Wt: 401.49
InChI Key: NMKQBHQKOKWOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality 1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Biological Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are known for their wide range of biological activities. Compounds with 1,2,4-triazole cores exhibit antioxidant, antimicrobial, and anti-inflammatory properties. These compounds are compared with biogenic amino acids like cysteine due to the presence of free SH-groups, indicating their potential in therapeutic applications related to oxidative stress and microbial infections (Kaplaushenko, 2019). Additionally, the versatility of 1,2,4-triazole chemistry in synthesizing biologically active derivatives highlights its importance in drug discovery and development processes (Ohloblina, 2022).

Azolo[d]pyridazinones in Medicinal Chemistry

Azolo[d]pyridazinone derivatives possess a broad spectrum of pharmacological activities, including antidiabetic, antiasthmatic, anticancer, and antimicrobial effects. The structural diversity and functional adaptability of these compounds underline their significance in medicinal chemistry for targeting various diseases. Their interaction with enzymes such as PDE, COX, and DPP-4 demonstrates the potential for designing drug candidates with improved efficacy and selectivity (Tan & Ozadali Sari, 2020).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-15-6-8-17(9-7-15)22-24-23-19-10-11-20(25-27(19)22)29-14-21(28)26-13-12-16-4-2-3-5-18(16)26/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKQBHQKOKWOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

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